Cas no 104371-21-3 ((1R)-1-(pentafluorophenyl)ethan-1-ol)
104371-21-3 structure
Product Name:(1R)-1-(pentafluorophenyl)ethan-1-ol
Numero CAS:104371-21-3
MF:C8H5F5O
MW:212.116719961166
MDL:MFCD00077839
CID:126186
PubChem ID:7014870
Update Time:2025-05-26
(1R)-1-(pentafluorophenyl)ethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol,2,3,4,5,6-pentafluoro-a-methyl-, (aR)-
- (1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol
- (1R)-1-(2,3,4,5,6-pentafluorophenyl)ethan-1-ol
- (R)-(+)-
- (R)-(+)-1-(pentafluorophenyl)ethanol
- (R)-(+)-1-(Pentafluorphenyl)ethanol
- (R)-1-(pentafluorophenyl)ethanol
- (R)-1-pentafluorophenylethan-1-ol
- 76744_FLUKA
- A-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- R(+)-1-(PENTAFLUOROPHENYL)ETHANOL
- (1R)-1-(Pentafluorophenyl)ethanol
- (r)-(+)-α-methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- R(+)-ALPHA-METHYL-2,3,4,5,6-PENTAFLUOROBENZYL ALCOHOL
- (R)-(+)-1-(PENTAFLUOROPHENYL)ETHANOL, FL UKABRAND CHIRASELECT REAGENT, 99+%
- (1R)-1-(pentafluorophenyl)ethan-1-ol
- DTXSID30426698
- (R)-(+)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, for chiral derivatization, >=99.0%
- (R)-1-(perfluorophenyl)ethanol
- EN300-1858943
- (R)-(+)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- (R)-(+)- alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- (R)-(+)-1-(Pentafluoro-phenyl)ethanol
- MFCD00077839
- AKOS024385671
- J-001159
- 104371-21-3
-
- MDL: MFCD00077839
- Inchi: 1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m1/s1
- Chiave InChI: WYUNHWKTLDBPLE-UWTATZPHSA-N
- Sorrisi: FC1C(=C(C(=C(C=1[C@@H](C)O)F)F)F)F
Proprietà calcolate
- Massa esatta: 212.02605559g/mol
- Massa monoisotopica: 212.02605559g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Punto di fusione: 40-43 °C
41-42 °C (lit.) - Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >
- PSA: 20.23000
- LogP: 2.43540
- Attività ottica: [α]20/D +7.0±0.5°, c = 1% in pentane
(1R)-1-(pentafluorophenyl)ethan-1-ol Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-36
- CODICI DEL MARCHIO F FLUKA:10
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:36/37/38
(1R)-1-(pentafluorophenyl)ethan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03162-1g |
Benzenemethanol,2,3,4,5,6-pentafluoro-a-methyl-, (aR)- |
104371-21-3 | 1g |
¥5198.0 | 2021-09-04 | ||
| abcr | AB388908-5g |
(R)-(+)-1-(Pentafluoro-phenyl)ethanol; . |
104371-21-3 | 5g |
€1617.10 | 2024-04-20 | ||
| Chemenu | CM546734-1g |
R(+)-1-(PENTAFLUOROPHENYL)ETHANOL |
104371-21-3 | CM546734 | 1g |
$392 | 2022-06-14 | |
| Chemenu | CM546734-5g |
R(+)-1-(PENTAFLUOROPHENYL)ETHANOL |
104371-21-3 | CM546734 | 5g |
$1568 | 2022-06-14 | |
| abcr | AB388908-1 g |
(R)-(+)-1-(Pentafluoro-phenyl)ethanol |
104371-21-3 | 1g |
€722.00 | 2023-02-03 | ||
| Enamine | EN300-1858943-0.05g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1858943-0.1g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1858943-0.25g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1858943-0.5g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1858943-1.0g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 1g |
$943.0 | 2023-06-03 |
(1R)-1-(pentafluorophenyl)ethan-1-ol Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:104371-21-3)(1R)-1-(pentafluorophenyl)ethan-1-ol
Numero d'ordine:A1098562
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:24
Prezzo ($):401.0
Email:sales@amadischem.com
(1R)-1-(pentafluorophenyl)ethan-1-ol Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
104371-21-3 ((1R)-1-(pentafluorophenyl)ethan-1-ol) Prodotti correlati
- 830-50-2(1-(Pentafluorophenyl)ethanol)
- 1944-05-4(2,3,4,5,6-PENTAFLUOROBENZHYDROL)
- 104371-20-2((1S)-1-(pentafluorophenyl)ethan-1-ol)
- 1766-76-3(Decafluorobenzhydrol)
- 75853-08-6(1-(Pentafluorophenyl)ethanol)
- 1228690-56-9(1-(2,3-Difluorophenyl)ethanol)
- 27599-16-2(Benzhydrol,pentafluoro- (8CI))
- 34216-87-0(Methyl, hydroxybis(pentafluorophenyl)-)
- 7583-08-6(1-(pentafluorophenyl)ethanol)
- 691881-96-6((1S)-1-(2,3-difluorophenyl)ethan-1-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:104371-21-3)(1R)-1-(pentafluorophenyl)ethan-1-ol
Purezza:99%
Quantità:1g
Prezzo ($):401.0